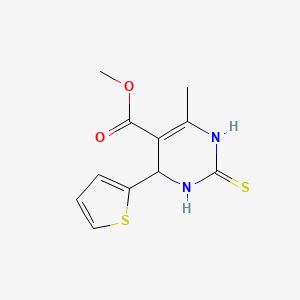

Methyl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation involving a β-ketoester, aldehyde, and thiourea. This compound features a thiophene ring at position 4, distinguishing it from other DHPM analogs that typically bear substituted phenyl groups. It is cataloged by CymitQuimica (Ref: 10-F753014) but is currently discontinued .

Properties

IUPAC Name |

methyl 6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c1-6-8(10(14)15-2)9(13-11(16)12-6)7-4-3-5-17-7/h3-5,9H,1-2H3,(H2,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFSVEMYEKMZAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of thiourea with an appropriate carbonyl compound. One common method includes the reaction of thiourea with a β-keto ester in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Methyl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which Methyl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and pyrimidine moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .

Comparison with Similar Compounds

Physicochemical Properties

- Thiophene’s lower polarity compared to halogenated phenyl groups (e.g., 4b, 4c) may reduce melting points, though direct data is unavailable.

Enzyme Inhibition :

- Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () inhibited thymidine phosphorylase (IC50: 314.3 ± 0.9 µM). Thiophene’s larger atomic radius may alter binding kinetics compared to bromophenyl .

- In , a sulfonyl-containing analog exhibited three hydrogen bonds (binding energy: −13.69 kcal/mol). Thiophene’s sulfur may form weaker but more flexible interactions .

Antimicrobial Activity :

- Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () showed antimicrobial properties. Nitro groups enhance electron-withdrawing effects, while thiophene’s resonance could stabilize charge transfer complexes .

Electronic and Steric Effects

- Thiophene vs.

- Steric Impact : Thiophene’s smaller size (vs. substituted phenyl groups like 4-bromophenyl) may reduce steric hindrance, improving binding to compact targets .

Biological Activity

Methyl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on the available literature.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a tetrahydropyrimidine ring with a thiophene substituent and a thioxo group, which contributes to its biological activity. The molecular weight is approximately 270.38 g/mol.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of tetrahydropyrimidines exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . A specific case study highlighted its effectiveness against breast cancer cells, where it reduced cell viability significantly at concentrations as low as 10 µM .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in rapidly dividing cells such as cancer cells . This inhibition could potentially lead to reduced tumor growth and enhanced efficacy of other chemotherapeutic agents.

The mechanisms through which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancer cells.

- Modulation of Signaling Pathways : It has been shown to affect various signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various derivatives of tetrahydropyrimidines against clinical isolates of pathogens. This compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL against tested strains .

Case Study 2: Anticancer Activity

In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed that treated cells underwent apoptosis characterized by increased annexin V binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.